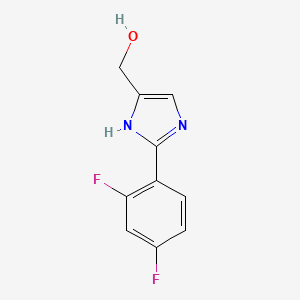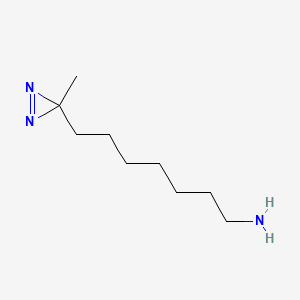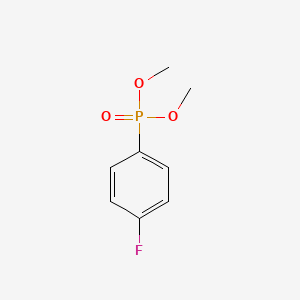
Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier MFCD00161489 is known as 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane. It is a diamine monomer with the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol . This compound is also referred to as Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves the reaction of tricyclo[5.2.1.0(2,6)]decane with aminomethyl groups under specific conditions. The reaction typically requires a controlled environment with temperatures ranging from 15-25°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often exceeding 97% .
Analyse Des Réactions Chimiques
Types of Reactions
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine: This compound shares a similar structure and chemical properties.
Tricyclo[5.2.1.0(2,6)]decane derivatives: These compounds have similar tricyclic structures and functional groups.
Uniqueness
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane is unique due to its specific arrangement of aminomethyl groups and tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-3,8-dicarboxamide |
InChI |
InChI=1S/C12H18N2O2/c13-11(15)7-2-1-6-8-3-5(10(6)7)4-9(8)12(14)16/h5-10H,1-4H2,(H2,13,15)(H2,14,16) |
Clé InChI |
YBTPUEUIKVLFIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C3CC2CC3C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)






![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)



![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)


